2-Isopropyl-phenyl acetate

Vue d'ensemble

Description

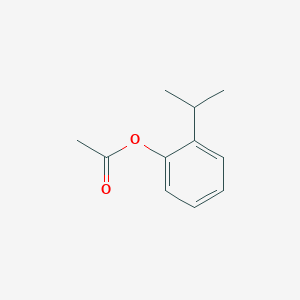

2-Isopropyl-phenyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemical Synthesis

- Intermediate in Organic Synthesis : 2-Isopropyl-phenyl acetate is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for further chemical modifications, making it a valuable building block in organic chemistry .

- Reagent in Reactions : The compound can act as a reagent in reactions involving acetic acid derivatives, contributing to the formation of more complex molecules .

2. Biological Studies

- Metabolic Studies : Research has shown that this compound can be involved in metabolic pathways, which can be studied using biochemical assays. Its behavior in biological systems helps researchers understand its potential effects on living organisms .

- Toxicological Assessments : Given its chemical properties, studies have been conducted to assess the toxicity and environmental impact of this compound, particularly in relation to its hydrolysis and degradation products .

Industrial Applications

1. Flavor and Fragrance Industry

- Flavoring Agent : Due to its pleasant floral scent and honey-like flavor, this compound is widely used as a flavoring agent in food products. It enhances the sensory profile of various consumables .

- Fragrance Component : This compound is also employed in perfumes and scented products, where it contributes to the overall fragrance profile. Its stability and volatility make it suitable for use in various formulations .

2. Cosmetic Products

- Cosmetic Formulations : The compound is incorporated into cosmetic products for its aromatic properties. It serves not only as a fragrance but also as a solvent for other ingredients, enhancing product performance and user experience .

Case Studies

Propriétés

Numéro CAS |

1608-68-0 |

|---|---|

Formule moléculaire |

C11H14O2 |

Poids moléculaire |

178.23 g/mol |

Nom IUPAC |

(2-propan-2-ylphenyl) acetate |

InChI |

InChI=1S/C11H14O2/c1-8(2)10-6-4-5-7-11(10)13-9(3)12/h4-8H,1-3H3 |

Clé InChI |

ILKITZBHQBDKCB-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1OC(=O)C |

SMILES canonique |

CC(C)C1=CC=CC=C1OC(=O)C |

Key on ui other cas no. |

1608-68-0 |

Synonymes |

Acetic acid o-isopropylphenyl ester |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.